
Veverimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.
Applications De Recherche Scientifique
Drug Interactions
Veverimer, an investigational drug for treating metabolic acidosis associated with chronic kidney disease (CKD), has limited potential for drug-drug interactions (DDIs) due to its non-systemic absorption. It primarily affects the gastrointestinal tract, with minimal binding to other drugs and a transient effect on gastric pH. Thus, veverimer poses a negligible risk of clinically significant DDIs (Shao et al., 2020).
Efficacy in Metabolic Acidosis
Veverimer has demonstrated efficacy in treating metabolic acidosis in CKD patients. In a study, 59% of patients treated with veverimer achieved significant improvements in serum bicarbonate levels, compared to 22% in the placebo group. This suggests veverimer's potential as an effective treatment for metabolic acidosis in CKD (Wesson et al., 2019).
Meta-Analysis of Efficacy and Safety
A meta-analysis encompassing three randomized controlled trials with 548 patients found that veverimer was associated with increased bicarbonate levels and improved physical function in CKD patients with metabolic acidosis. This analysis underscores veverimer's efficacy and safety for this condition (Liu et al., 2021).
Long-term Safety and Efficacy
In a long-term study, veverimer showed sustained efficacy in correcting metabolic acidosis and improving physical function in CKD patients. The treatment was well tolerated, with fewer discontinuations compared to placebo, highlighting its long-term safety and effectiveness (Wesson et al., 2019).
Mechanism of Action
Veverimer operates by selectively binding and removing hydrochloric acid from the gastrointestinal tract, leading to increased serum bicarbonate. It has a high binding capacity and specificity for chloride, demonstrating minimal interaction with other anions in the GI tract. This unique action mechanism positions veverimer as a novel treatment for metabolic acidosis in CKD patients (Klaerner et al., 2020).
Effect on Physical Function
A study focusing on diabetic CKD patients with metabolic acidosis showed that veverimer treatment led to significant improvements in serum bicarbonate and physical function. This indicates its potential benefits in enhancing the quality of life for this patient group (Mathur et al., 2021).
Propriétés
Numéro CAS |
2099678-27-8 |
|---|---|
Nom du produit |
Veverimer |
Formule moléculaire |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
Poids moléculaire |
310.3101 |
Nom IUPAC |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



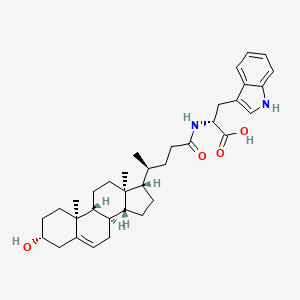
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)
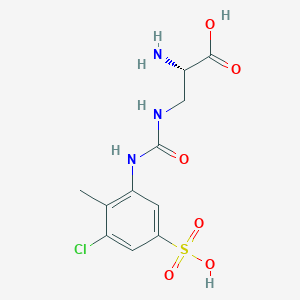
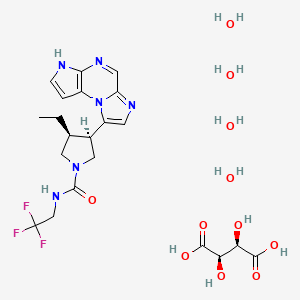
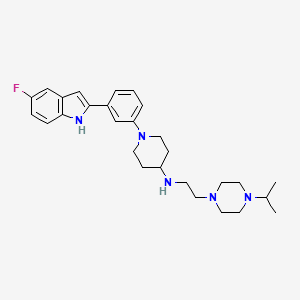
![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)
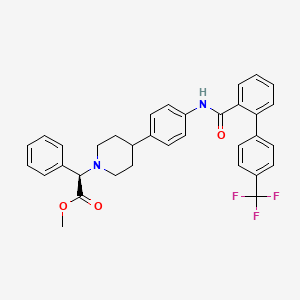
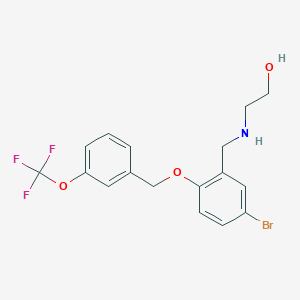
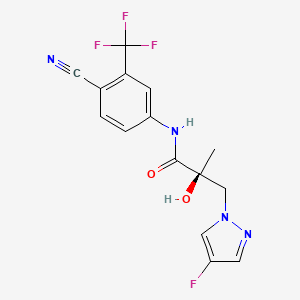
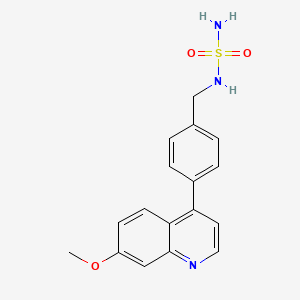
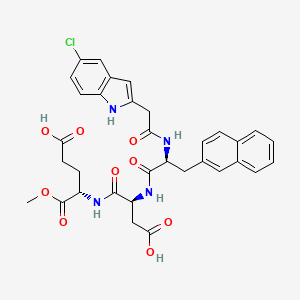
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)